molecular formula C24H20ClN5O2S B2717493 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-77-9

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2717493
CAS RN: 540505-77-9
M. Wt: 477.97
InChI Key: RDQKREKOMJRAMP-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a class of compounds known for their diverse biological activities . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational chemistry methods. These might include its solubility, melting point, boiling point, and partition coefficient .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of triazolopyrimidine derivatives, including compounds structurally similar to 7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, involves multi-component condensation reactions. These syntheses often employ protocols such as the Biginelli reaction or modifications thereof, utilizing various aldehydes, β-dicarbonyl compounds, and triazole or pyrazole amines. The compounds are characterized by spectroscopic techniques such as IR, NMR, and mass spectrometry, highlighting their complex structures and potential for further functionalization (Gilava et al., 2020).

Biological and Antimicrobial Activity

Research has also focused on evaluating the biological activities of triazolopyrimidine derivatives. These compounds have been studied for their antimicrobial properties against various pathogens. The structural analogs of triazolopyrimidines have shown significant activity, suggesting their potential as therapeutic agents in combating microbial infections. The antimicrobial activity testing involves comparing the synthesized compounds against standard antibiotics to determine their efficacy and potential as novel antimicrobial agents (Titova et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Some [1,2,4]triazolo[1,5-a]pyrimidines are known to have anticancer activity through DNA intercalation .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. Some [1,2,4]triazolo[1,5-a]pyrimidines are known to be toxic for reproduction .

Future Directions

Future research on this compound would likely involve further elucidation of its biological activity, mechanism of action, and potential applications in medicine or other fields .

properties

IUPAC Name

7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-14-20(23(31)27-17-10-5-6-11-18(17)32-2)21(15-8-3-4-9-16(15)25)30-24(26-14)28-22(29-30)19-12-7-13-33-19/h3-13,21H,1-2H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQKREKOMJRAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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